2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline 2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18590777
InChI: InChI=1S/C13H9ClN2O/c14-9-5-6-16-11-7-12(17-13(9)11)8-3-1-2-4-10(8)15/h1-7H,15H2
SMILES:
Molecular Formula: C13H9ClN2O
Molecular Weight: 244.67 g/mol

2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline

CAS No.:

Cat. No.: VC18590777

Molecular Formula: C13H9ClN2O

Molecular Weight: 244.67 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline -

Molecular Formula C13H9ClN2O
Molecular Weight 244.67 g/mol
IUPAC Name 2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline
Standard InChI InChI=1S/C13H9ClN2O/c14-9-5-6-16-11-7-12(17-13(9)11)8-3-1-2-4-10(8)15/h1-7H,15H2
Standard InChI Key QPJHCPNEXZJEOC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CC3=NC=CC(=C3O2)Cl)N

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline, reflects its fused bicyclic system: a furan ring (furo) fused to a pyridine ring at the [3,2-b] positions. The chlorine substituent occupies the 7-position of the furopyridine scaffold, while the aniline group (-NH2_2) is attached to the 2-position (Figure 1). Key identifiers include:

  • Canonical SMILES: C1=CC=C(C(=C1)C2=CC3=NC=CC(=C3O2)Cl)N

  • InChIKey: QPJHCPNEXZJEOC-UHFFFAOYSA-N

  • PubChem CID: 66779691

The planar structure of the furopyridine core facilitates π-π stacking interactions, while the electron-rich aniline and electron-withdrawing chlorine may influence solubility and reactivity.

Physicochemical Properties

Table 1 summarizes critical physicochemical parameters derived from computational and experimental data :

PropertyValue
Molecular Weight244.67 g/mol
XLogP3 (Partition Coefficient)~2.5 (estimated)
Hydrogen Bond Donors1 (NH2_2 group)
Hydrogen Bond Acceptors3 (O, N, Cl)
Topological Polar Surface Area55.1 Ų

The moderate lipophilicity (XLogP3 ≈ 2.5) suggests reasonable membrane permeability, a trait advantageous for drug candidates .

Synthesis and Structural Optimization

Proposed Synthetic Routes

While no explicit synthesis of 2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline is documented, analogous furopyridine syntheses provide methodological insights. A plausible route involves:

  • Knoevenagel Condensation: Formation of a fused heterocyclic intermediate via condensation of a chlorinated pyridine-carbaldehyde with a furan derivative .

  • Pinner Cyclization: Cyclization under acidic conditions to form the furopyridine core, followed by nitration and reduction to introduce the aniline group .

For example, chromeno[3,2-b]pyridines are synthesized via a one-pot cascade involving Knoevenagel condensation and Pinner cyclization . Adapting this method, substituting chromene with furan derivatives could yield the target scaffold.

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring chlorine incorporation at the 7-position requires precise control of reaction conditions.

  • Aniline Stability: The NH2_2 group may necessitate protective strategies (e.g., acetylation) during halogenation steps .

Biological Activity and Mechanistic Hypotheses

Functional Selectivity in GPCR Modulation

Aniline-containing ligands, such as dopamine D1_1 receptor agonists, demonstrate biased signaling toward Gs_s-cAMP over β-arrestin pathways . The NH2_2 group’s hydrogen-bonding capacity and the fused ring’s rigidity in 2-(7-chlorofuro[3,2-b]pyridin-2-yl)aniline could similarly bias downstream signaling in GPCR targets, though empirical validation is needed.

Computational and Structural Insights

Docking Studies

Molecular docking of analogous compounds predicts that:

  • The aniline’s amine group forms hydrogen bonds with kinase hinge regions (e.g., Mer’s Glu672 and Asp678) .

  • The chloro-furopyridine core occupies hydrophobic pockets, enhancing binding affinity .

ADMET Profiling

Predictive ADMET models suggest:

  • Absorption: Moderate oral bioavailability (F ≈ 50–60%) due to balanced solubility and permeability.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with the chlorine atom potentially slowing degradation.

Future Directions and Applications

Target Identification

Priority areas include:

  • Kinase Profiling: Screening against TAM (Axl, Mer, Tyro3) and related kinases to validate inhibitory activity.

  • GPCR Panels: Assessing bias in cAMP vs. β-arrestin signaling for neurological indications.

Structural Optimization

  • Chloro Substitution: Replacing Cl with fluorinated groups to modulate electronegativity and metabolic stability.

  • Aniline Derivatives: Introducing electron-withdrawing substituents (e.g., -CF3_3) to enhance kinase affinity .

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